3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide
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Overview
Description
3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide is a complex organic compound that features a bromine atom, a cyclopropyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Coupling reactions: The final step involves coupling the brominated intermediate with the phenylbenzamide derivative using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide can undergo various chemical reactions:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Materials science: The compound can be incorporated into polymers or other materials to impart specific properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-[2-(phenyl)benzamide]: Lacks the oxadiazole ring and cyclopropyl group.
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide: Lacks the bromine atom.
3-Bromo-N-[2-(methyl)phenyl]benzamide: Lacks the oxadiazole ring and cyclopropyl group.
Uniqueness
3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide is unique due to the presence of both the oxadiazole ring and the cyclopropyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3-bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2/c20-15-6-3-5-14(10-15)19(24)21-16-7-2-1-4-13(16)11-17-22-18(23-25-17)12-8-9-12/h1-7,10,12H,8-9,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPBJMCYBLZTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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